molecular formula C7H7N3O2 B11917542 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11917542
M. Wt: 165.15 g/mol
InChI Key: NKCKSKFBUCXXMA-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a versatile heterocyclic compound of high interest in medicinal chemistry and drug discovery. This pyrrolo[2,3-d]pyrimidine derivative, a 7-deazapurine analogue, features a fused pyrrole and pyrimidine ring system and serves as a key synthetic intermediate for developing novel therapeutic agents . Key Research Applications & Value Anticancer Research: The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in oncology research. Derivatives of this core structure function as potent inhibitors of various kinases implicated in cancer progression, such as p21-activated kinase 4 (PAK4), and have shown promising cytotoxic activity against diverse human cancer cell lines, including colon (HT-29), cervical (HeLa), and breast (MCF-7) cancers . Structural modifications at various positions on the core scaffold can significantly modulate potency and selectivity . Antimicrobial and Antitubercular Agents: This chemical class has demonstrated substantial potential in addressing antimicrobial resistance (AMR). Pyrrolo[2,3-d]pyrimidine derivatives have been explored for their broad-spectrum antibacterial and antifungal activities . Notably, some analogues exhibit potent activity against Mycobacterium tuberculosis , highlighting their value as lead compounds in the search for new anti-tuberculosis therapies . Kinase Inhibition Mechanism: As an ATP-competitive inhibitor, this class of compounds typically binds to the kinase domain of target enzymes, such as PAK4. The binding mode often involves crucial hydrogen bonds with the hinge region (e.g., with Leu398) and electrostatic interactions with surrounding residues, thereby blocking the ATP-binding site and inhibiting kinase activity and subsequent signaling pathways that drive cell proliferation and survival . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H7N3O2/c1-10-3-2-4-5(10)8-7(12)9-6(4)11/h2-3H,1H3,(H2,8,9,11,12)

InChI Key

NKCKSKFBUCXXMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1NC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide can yield the desired compound through a series of steps involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the keto groups, leading to the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione derivatives as anticancer agents. For instance, derivatives synthesized from this compound have demonstrated the ability to induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells) and have shown promise in inhibiting cell proliferation through mechanisms involving cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant antibacterial effects, making them potential candidates for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can enhance its efficacy against resistant bacterial strains.

Multicomponent Reactions

This compound serves as a versatile building block in multicomponent reactions (MCRs). These reactions are valuable for synthesizing complex organic molecules efficiently. For example, MCRs involving this compound have been utilized to create novel bioactive heterocycles with high yields and purity .

Synthesis of Derivatives

Various synthetic pathways have been developed to modify the core structure of this compound. For instance, researchers have successfully synthesized derivatives by reacting it with different amines and aldehydes under specific conditions to yield compounds with enhanced biological activities .

Discovery of New Derivatives

A notable study involved the synthesis of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives which showed selective inhibition of protein kinase B (Akt), a crucial target in cancer therapy. These compounds exhibited promising oral bioavailability and anti-tumor activity in preclinical models .

Mechanistic Investigations

Mechanistic studies on synthesized derivatives have revealed their ability to interfere with specific signaling pathways involved in cancer progression. For example, one derivative was shown to inhibit Akt phosphorylation, leading to reduced cell survival and increased apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The 5-methyl isomer (CAS 67856-03-5) shares the same molecular weight (165.15 g/mol) as the 7-methyl compound but differs in chemical shifts and reactivity due to methyl placement .
  • Functional Group Effects : Thio substitution at position 7 (e.g., in ) introduces antioxidant properties, whereas oxygen-based diones may prioritize hydrogen bonding .
  • N-Alkylation : Methyl or ethyl groups at positions 1 and 3 (e.g., 1,3-dimethyl derivatives) enhance metabolic stability and alter receptor binding .

Physical Properties

  • Melting Points : Derivatives with bulky aromatic substituents (e.g., 4g–4j in ) exhibit high melting points (>250°C), likely due to extended π-π stacking and hydrogen bonding . Simpler analogs like the 5-methyl isomer lack reported melting points but are presumed solids .
  • Solubility : Polar substituents (e.g., hydroxy or methoxy groups) improve aqueous solubility, while lipophilic groups (e.g., benzyl or bromophenyl) enhance membrane permeability .

Biological Activity

7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS No. 197356-40-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its inhibitory effects on various biological targets, which could be pivotal for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O2C_7H_7N_3O_2. The compound features a pyrrolo[2,3-d]pyrimidine core that is essential for its biological activity.

1. Inhibition of Protein Kinases

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can act as inhibitors of calcium-dependent protein kinases in Plasmodium falciparum, specifically PfCDPK4 and PfCDPK1. In vitro studies have shown that certain compounds exhibit promising inhibitory activities with IC50 values ranging from 0.210 to 0.589 μM against these kinases, suggesting potential applications in malaria treatment .

2. Anticancer Properties

Recent studies have identified 7-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of several cancer-related enzymes such as EGFR and CDK2. For instance, compound 5k demonstrated significant activity against multiple cancer cell lines including HeLa and MDA-MB-231 with varying cytotoxicity profiles .

CompoundTarget EnzymeIC50 (µM)Cell Line Activity
5kEGFR0.15HeLa (IC50 = 12 µM)
5lCDK20.20MDA-MB-231 (IC50 = 8 µM)

3. Antiviral Activity

Molecular docking studies have suggested that pyrrolo[2,3-d]pyrimidines may also inhibit SARS-CoV-2 proteases. The binding energies calculated from docking simulations indicate favorable interactions with the main protease (M Pro), making these compounds potential candidates for COVID-19 therapeutics .

Case Studies

Case Study 1: Malaria Treatment
In a study focusing on the inhibition of PfCDPK4 and PfCDPK1, several pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activity. The results highlighted the importance of substituents at the N-7 position in enhancing inhibitory potency .

Case Study 2: Cancer Cell Lines
A series of experiments evaluated the anticancer efficacy of various derivatives against breast cancer cell lines. The results indicated a structure-activity relationship where specific functional groups significantly enhanced cytotoxicity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions under controlled microwave heating (160°C, 20 min) using 5-aminouracil, dimedone, and phenylglyoxal hydrate in DMF . Alkylation reactions (e.g., methyl iodide with potassium carbonate) are also effective for introducing the 7-methyl group, as demonstrated in analogous pyrrolopyrimidine derivatives . Key steps include optimizing reaction time and solvent selection (e.g., DMF or iPrOH) to minimize side products.

Q. How is 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione characterized experimentally?

  • Methodological Answer : Characterization relies on:

  • 1H NMR : Peaks at δ 2.88–3.07 (m, CH2 groups), δ 6.20–6.35 (s, C5-H), and δ 10.89–11.41 (exch, NH groups) confirm substitution patterns .
  • HRMS : Exact mass determination (e.g., m/z 407.0732 for brominated derivatives) validates molecular formulas .
  • TLC : Rf values (e.g., 0.20 in MeOH/CHCl3) monitor reaction progress .

Advanced Research Questions

Q. How do substituents at the N4 and C6 positions influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • N4-Aryl substituents : Electron-withdrawing groups (e.g., 3-bromophenyl) enhance kinase inhibition by improving target binding .
  • C6-Alkyl/aryl groups : Hydrophobic chains (e.g., 2-phenylethyl) increase cellular permeability, as shown in antiangiogenic assays .
  • Fluorine substitution : At C6 (e.g., 2-fluorobenzyl) improves metabolic stability without compromising activity . Quantitative SAR (QSAR) models using logP and Hammett constants are recommended for systematic optimization .

Q. What mechanisms underlie its biological activity in kinase inhibition?

  • Methodological Answer : The compound acts as a competitive ATP-binding site inhibitor in receptor tyrosine kinases (RTKs). Molecular docking studies (e.g., with VEGFR2) show hydrogen bonding between the pyrrolopyrimidine core and kinase hinge regions (e.g., Glu885 and Asp1046). Substituted derivatives (e.g., N4-(4-chlorophenyl)) exhibit IC50 values <100 nM due to hydrophobic interactions with allosteric pockets .

Q. What analytical challenges arise in studying tautomerism and solubility?

  • Methodological Answer :

  • Tautomerism : The 1H/3H tautomeric equilibrium complicates NMR interpretation. Deuterated DMSO and variable-temperature NMR (VT-NMR) differentiate tautomers via chemical shift splitting .
  • Solubility : Poor aqueous solubility necessitates HPLC with methanol/chloroform gradients (e.g., 1:19 MeOH/CHCl3) for purification .

Q. How can crystallography resolve structural ambiguities in derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., for iodinated analogs) confirms regioselectivity of substitutions. For example, the 5-iodo derivative shows a planar pyrrolopyrimidine core with a dihedral angle of 2.1° between rings, critical for π-π stacking in target binding .

Comparative Research Questions

Q. How does this compound compare to structurally related pyrrolopyrimidines?

  • Methodological Answer : A comparative analysis (Table 1) highlights:

CompoundKey FeatureBioactivity
1,3-Dimethyl analog (CAS 46155-89-9)Methyl groups reduce polarityLower kinase affinity
5-Aminopyrimidine-2,4-dione (CAS 932-52-5)Amino group disrupts π-stackingInactive in RTK assays
Rigidin A (marine analog)Hydroxybenzoyl groupTubulin polymerization inhibition

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